molecular formula C41H74N7O17P3S B15549922 10-methylnonadecanoyl-CoA

10-methylnonadecanoyl-CoA

Cat. No.: B15549922
M. Wt: 1062.1 g/mol
InChI Key: ZVFLVCZPSJLXPV-UHFFFAOYSA-N
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Description

10-methylnonadecanoyl-CoA is a useful research compound. Its molecular formula is C41H74N7O17P3S and its molecular weight is 1062.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H74N7O17P3S

Molecular Weight

1062.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methylnonadecanethioate

InChI

InChI=1S/C41H74N7O17P3S/c1-5-6-7-8-9-12-15-18-29(2)19-16-13-10-11-14-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)

InChI Key

ZVFLVCZPSJLXPV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Origins: A Technical Guide to the Natural Sources of 10-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylnonadecanoyl-CoA, an activated form of the C20 branched-chain fatty acid, represents a molecule of significant interest in the exploration of novel metabolic pathways and as a potential biomarker. Its unique structure, featuring a methyl branch on the tenth carbon, distinguishes it from more common fatty acids. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and analytical methodologies pertaining to this compound and its precursor, 10-methylnonadecanoic acid. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in microbiology, biochemistry, and drug development.

Natural Sources of 10-Methylnonadecanoic Acid

The occurrence of this compound is intrinsically linked to the biological synthesis of its precursor fatty acid. While direct quantification of this compound in natural sources is not extensively documented, the presence of 10-methylnonadecanoic acid, an anteiso-C20 fatty acid, has been identified in specific microorganisms.

Bacterial Membranes: The Primary Reservoir

The most prominent natural sources of branched-chain fatty acids (BCFAs), including 10-methylnonadecanoic acid, are bacteria, particularly Gram-positive species. These fatty acids are integral components of their cell membrane phospholipids, where they play a crucial role in maintaining membrane fluidity and integrity[1].

Bacillus subtilis , a well-studied Gram-positive bacterium, is known to produce a diverse array of iso- and anteiso-fatty acids[2][3]. While the fatty acid profile of B. subtilis is dominated by shorter-chain BCFAs (C15-C17), longer-chain variants are also present, arising from the elongation of different precursor molecules. The biosynthesis of anteiso fatty acids in bacteria typically utilizes isoleucine as a precursor, leading to methyl branches at odd-numbered carbon atoms from the carboxyl end.

Ruminant-Derived Products and Gut Microbiota

Branched-chain fatty acids are also found in products derived from ruminant animals, such as dairy and meat. These fatty acids originate from the microbial fermentation processes in the rumen. The gut microbiota of various animals, including humans, also contributes to the pool of circulating BCFAs.

Biosynthesis of 10-Methylnonadecanoic Acid in Bacteria

The formation of this compound begins with the de novo synthesis of its precursor fatty acid within the bacterial cell. The pathway for branched-chain fatty acid synthesis is a variation of the well-characterized fatty acid synthase (FASII) system.

The biosynthesis of anteiso-fatty acids is initiated with a branched-chain acyl-CoA primer, typically derived from the catabolism of branched-chain amino acids. In the case of 10-methylnonadecanoic acid, the synthesis likely initiates from a precursor derived from isoleucine. The initial primer, 2-methylbutyryl-CoA, is sequentially elongated by the addition of two-carbon units from malonyl-CoA through the action of the fatty acid synthase system.

Anteiso-Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination _2_methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->_2_methylbutyryl_CoA Oxidative Decarboxylation FASII Fatty Acid Synthase II (Elongation Cycles) _2_methylbutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII _10_methylnonadecanoic_acid 10-Methylnonadecanoic Acid FASII->_10_methylnonadecanoic_acid

Figure 1. Biosynthetic pathway of 10-methylnonadecanoic acid.

Activation to this compound

For 10-methylnonadecanoic acid to become metabolically active, it must be converted to its thioester derivative with coenzyme A. This activation is a crucial step for its participation in various cellular processes, including lipid synthesis and degradation. The reaction is catalyzed by a family of enzymes known as fatty acyl-CoA synthetases (FACS) or ligases.

This enzymatic reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate. Bacterial FACS exhibit broad substrate specificity, and it is highly probable that they can activate a range of branched-chain fatty acids, including 10-methylnonadecanoic acid[4].

Fatty_Acid_Activation Fatty_Acid 10-Methylnonadecanoic Acid FACS Fatty Acyl-CoA Synthetase Fatty_Acid->FACS ATP ATP ATP->FACS Acyl_Adenylate 10-Methylnonadecanoyl-AMP (Intermediate) FACS->Acyl_Adenylate Acyl_CoA This compound FACS->Acyl_CoA AMP_PPi AMP + PPi FACS->AMP_PPi Acyl_Adenylate->FACS CoA Coenzyme A CoA->FACS

Figure 2. Activation of 10-methylnonadecanoic acid to its CoA derivative.

Quantitative Data

Specific quantitative data for 10-methylnonadecanoic acid (anteiso-C20) in natural sources is limited in the current literature. However, analysis of the fatty acid composition of bacteria known to produce BCFAs provides a valuable reference. The following table summarizes the relative abundance of major branched-chain fatty acids in Bacillus subtilis. It is important to note that the exact composition can vary depending on the bacterial strain and growth conditions.

Fatty AcidTypeRelative Abundance (%) in Bacillus subtilis
iso-C14:0iso1 - 5
iso-C15:0iso20 - 30
anteiso-C15:0anteiso40 - 50
iso-C16:0iso5 - 10
iso-C17:0iso1 - 5
anteiso-C17:0anteiso10 - 20
anteiso-C20:0 (10-methylnonadecanoic acid) anteiso Trace amounts, not typically quantified

Note: The data presented is a general representation compiled from multiple sources. The presence of 10-methylnonadecanoic acid is inferred from the known biosynthetic pathways, though it is generally found in much lower abundance than the shorter-chain BCFAs.

Experimental Protocols

The identification and quantification of this compound and its precursor fatty acid require specialized analytical techniques. The general workflow involves extraction of lipids from the biological matrix, derivatization of the fatty acids, and analysis by chromatography coupled with mass spectrometry.

Extraction of Total Fatty Acids from Bacterial Cells

This protocol describes a common method for the extraction of total fatty acids from bacterial cultures.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Lysis and Saponification: Resuspend the cell pellet in a methanolic base solution (e.g., 0.5 M NaOH in methanol). Heat the suspension to saponify the lipids, releasing the fatty acids from complex lipids.

  • Acidification and Extraction: Acidify the mixture to protonate the fatty acids. Extract the fatty acids into an organic solvent such as hexane (B92381) or a chloroform:methanol (B129727) mixture.

  • Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen. The dried fatty acid extract is then ready for derivatization.

Derivatization of Fatty Acids for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to their more volatile methyl esters (FAMEs).

  • Methylation: Add a methylation reagent, such as boron trifluoride in methanol (BF3-methanol) or acidic methanol, to the dried fatty acid extract.

  • Incubation: Heat the mixture to facilitate the esterification reaction.

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs into an organic solvent like hexane.

  • Analysis: The hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS system.

Identification and Quantification of Acyl-CoAs by LC-MS/MS

The analysis of acyl-CoA species is more challenging due to their lower abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific detection.

  • Extraction of Acyl-CoAs: Rapidly quench cellular metabolism and extract the acyl-CoAs using an acidic solvent mixture, often containing acetonitrile (B52724) and/or methanol.

  • Solid-Phase Extraction (SPE): The crude extract is often purified and concentrated using a solid-phase extraction cartridge to remove interfering substances.

  • LC-MS/MS Analysis: The purified acyl-CoA sample is injected onto a reverse-phase LC column for separation. The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be used for its selective detection and quantification against a suitable internal standard.

Experimental_Workflow cluster_FA Fatty Acid Analysis cluster_AcylCoA Acyl-CoA Analysis Bacteria Bacterial Culture Extraction_FA Lipid Extraction & Saponification Bacteria->Extraction_FA Derivatization Methylation (FAMEs) Extraction_FA->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Bacteria2 Bacterial Culture Extraction_AcylCoA Acyl-CoA Extraction Bacteria2->Extraction_AcylCoA SPE Solid-Phase Extraction Extraction_AcylCoA->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS

Figure 3. General experimental workflows for fatty acid and acyl-CoA analysis.

Conclusion

The natural origins of this compound are primarily rooted in the metabolism of certain bacteria, particularly Gram-positive species that synthesize a variety of branched-chain fatty acids. While its direct quantification remains an area for further research, the established biosynthetic pathways for anteiso-fatty acids provide a strong foundation for understanding its formation. The analytical methodologies detailed in this guide offer robust frameworks for the extraction, identification, and quantification of both the precursor fatty acid and its activated CoA derivative. A deeper understanding of the distribution and function of this compound in biological systems holds promise for advancements in microbiology, metabolic engineering, and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 10-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 10-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. The information is intended for researchers in metabolic disease, drug development, and lipid biochemistry. The methodologies described are based on established principles for the analysis of long-chain and branched-chain acyl-CoAs.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that may play a role in various metabolic pathways. BCFAs are found in bacteria, ruminant products, and human infants, where they are components of cell membranes and may influence gut microbiota development.[1] In drug development, understanding the metabolism of such lipids is crucial, as alterations in acyl-CoA pools can be indicative of metabolic disorders or drug-induced metabolic shifts.[2][3] The accurate quantification and characterization of specific acyl-CoAs like this compound are therefore essential for advancing research in these areas.

These application notes provide a framework for the synthesis, purification, and analysis of this compound, enabling researchers to establish a reliable analytical standard for their investigations.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical to maintain its integrity. Due to the inherent instability of the thioester bond, precautions should be taken to minimize degradation.

PropertyRecommendation
Storage Temperature Store at -80°C in a desiccated environment.
Solvent For long-term storage, dissolve in an acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) or an organic solvent such as methanol.
Handling Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. Use on ice.
pH Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Maintain solutions at a slightly acidic to neutral pH.

Synthesis and Purification of this compound

Synthesis Workflow

Synthesis_Workflow A 10-methylnonadecanoic acid (Starting Material) B Activation to Mixed Anhydride A->B  Ethyl chloroformate, Triethylamine C Reaction with Coenzyme A B->C  Coenzyme A (Li salt) in aq. buffer D Crude this compound C->D E Solid-Phase Extraction (SPE) D->E  Initial Cleanup F Reversed-Phase HPLC Purification E->F  High-Resolution Separation G Purified this compound F->G H Lyophilization G->H I Final Standard H->I LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (e.g., tissue, cells) B Homogenization in Extraction Buffer A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F UPLC Separation (C18 Column) E->F G Mass Spectrometry (Triple Quadrupole) F->G H Data Acquisition (MRM Mode) G->H I Data Analysis and Quantification H->I

References

Application Note and Protocol: Solid-Phase Extraction of 10-methylnonadecanoyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are crucial intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] 10-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, is of increasing interest in metabolic research due to its involvement in specific metabolic pathways and its potential as a biomarker. The accurate quantification of such long-chain acyl-CoAs in cellular matrices is essential for understanding their physiological and pathological roles.

However, the analysis of these molecules is challenging due to their low abundance and inherent instability in complex biological samples like cell lysates.[2] Solid-Phase Extraction (SPE) offers a robust and selective method for the purification and concentration of long-chain acyl-CoAs prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from cell lysates using anion-exchange SPE, designed to ensure high recovery and sample purity.

Principle of Anion-Exchange Solid-Phase Extraction

Anion-exchange SPE is a powerful technique for purifying negatively charged molecules like acyl-CoAs from complex mixtures. The stationary phase in the SPE cartridge contains positively charged functional groups that interact with the negatively charged phosphate (B84403) groups of the coenzyme A moiety. This allows for the retention of acyl-CoAs while neutral and positively charged molecules are washed away. The retained acyl-CoAs can then be selectively eluted by disrupting the ionic interaction, typically with a high-salt or pH-adjusted solvent.

SPE_Principle cluster_0 SPE Cartridge (Anion-Exchange) cluster_1 Sample Loading cluster_2 Washing cluster_3 Elution StationaryPhase Positively Charged Sorbent Analyte_L This compound (negatively charged) Analyte_L->StationaryPhase Binds Interference_L Interfering Substances (neutral/positive) Interference_L->StationaryPhase Does not bind Analyte_W This compound (retained) Interference_W Interfering Substances (washed away) Wash_Out Interference_W->Wash_Out Eluted Analyte_E Purified This compound Elute_Out Analyte_E->Elute_Out Eluted Sample Loading Sample Loading Washing Washing Elution Elution SPE_Workflow cluster_sample_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction cluster_analysis 3. Downstream Processing Harvest Harvest & Wash Cells Lyse Lyse Cells in Acidic Buffer + Organic Solvent Harvest->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Condition Condition SPE Cartridge (Methanol) Collect->Condition Equilibrate Equilibrate SPE Cartridge (KH2PO4 Buffer) Condition->Equilibrate Load Load Supernatant Equilibrate->Load Wash1 Wash 1 (KH2PO4 Buffer) Load->Wash1 Wash2 Wash 2 (2% Formic Acid) Wash1->Wash2 Elute Elute with NH4OH in Methanol Wash2->Elute Dry Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 10-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-Coenzyme A (LC-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling. Among these, branched-chain fatty acyl-CoAs represent a unique class of molecules whose metabolic pathways and physiological significance are still under active investigation. 10-methylnonadecanoyl-CoA is a rare, branched long-chain fatty acyl-CoA. Its identification and quantification in biological matrices pose analytical challenges due to its low abundance and the presence of isobaric isomers. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity to unambiguously identify and quantify such rare lipid species. This application note provides a detailed protocol for the identification of this compound using LC-HRMS.

Principle of the Method

The method employs a bottom-up approach involving the extraction of total acyl-CoAs from a biological sample, followed by separation using reversed-phase liquid chromatography. The eluted compounds are then ionized using positive electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer. Identification of this compound is based on its accurate mass measurement and characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. A common fragmentation pathway for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1021 Da), which can be used for precursor ion or neutral loss scanning to selectively detect acyl-CoAs in a complex mixture.[1][2][3]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs

This protocol is adapted from methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[4]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

Procedure:

  • Homogenize the biological sample in a cold solution containing an internal standard.

  • Precipitate proteins by adding an equal volume of ice-cold 10% TCA or 5% SSA.[4]

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Conditions:

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Mass Range (Full Scan): m/z 150-1500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: 20-40 eV (optimized for the target molecule)

  • Data Acquisition: Data-dependent MS/MS on the most abundant precursor ions.

Data Presentation

Identification of this compound

The identification of this compound is a multi-step process:

  • Accurate Mass Measurement: The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₄₀H₇₃N₇O₁₇P₃S⁺) is calculated to be 1064.4158 m/z. The high-resolution mass spectrometer should detect an ion with a mass accuracy of less than 5 ppm.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound.

Ion SpeciesTheoretical m/zDescription
[M+H]⁺1064.4158Protonated molecule
[M-507+H]⁺557.3137Fragment after neutral loss of 3'-phosphoadenosine 5'-diphosphate
[M-C₁₉H₃₉O+H]⁺768.1824Coenzyme A fragment

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (Protein Precipitation & SPE) sample->extraction lc Reversed-Phase LC Separation extraction->lc ms HRMS Detection (ESI+) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms data Data Analysis (Accurate Mass & Fragmentation) msms->data identification Identification of This compound data->identification

Caption: Experimental workflow for the identification of this compound.

Proposed Metabolic Context

The metabolic pathway of 10-methylnonadecanoic acid is not well-established. However, it is likely synthesized from branched-chain amino acid catabolism precursors and enters the fatty acid metabolism pool. The diagram below illustrates a generalized pathway for the activation and potential beta-oxidation of a branched-chain fatty acid.

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria bcfa 10-Methylnonadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase ATP, CoA-SH target_coa This compound acyl_coa_synthetase->target_coa AMP, PPi beta_ox Beta-Oxidation target_coa->beta_ox Carnitine Shuttle acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa

Caption: Proposed activation and metabolism of 10-methylnonadecanoic acid.

Conclusion

References

Application Notes & Protocols: 10-Methylnonadecanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a theoretical framework based on established principles of metabolic flux analysis. As of the latest literature review, the specific application of 10-methylnonadecanoyl-CoA in metabolic flux analysis has not been documented. This guide is intended to provide a prospective methodology for researchers interested in exploring the metabolism of this and other branched-chain fatty acids.

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as those labeled with ¹³C, allows for the elucidation of metabolic pathways and their contributions to cellular processes. Branched-chain fatty acids (BCFAs) are important components of cell membranes in certain bacteria and have been implicated in various physiological and pathological states in mammals. 10-methylnonadecanoic acid is a specific type of BCFA. Its CoA derivative, this compound, is a key intermediate in its metabolism.

This document outlines a hypothetical application of ¹³C-labeled this compound to trace its metabolic fate and quantify its contribution to downstream metabolic pathways. This approach could be valuable for researchers in microbiology, metabolic diseases, and drug development to understand the metabolism of BCFAs.

Hypothetical Application: Tracing BCFA Metabolism in Bacillus subtilis

Bacillus subtilis is a well-studied bacterium known to synthesize a variety of BCFAs. A ¹³C-labeled this compound tracer could be used to investigate its incorporation into the cell membrane, its catabolism for energy production, and its potential interaction with other metabolic pathways.

Data Presentation: Hypothetical Quantitative Data

The following table represents hypothetical data from a ¹³C-MFA experiment using [U-¹³C]-10-methylnonadecanoic acid as a tracer in Bacillus subtilis cultures. The data shows the isotopic enrichment in key downstream metabolites after 24 hours of incubation.

MetaboliteIsotopic Enrichment (Mole Percent Enrichment)Standard Deviation
Palmitic Acid (C16:0)2.50.3
Stearic Acid (C18:0)1.80.2
Anteiso-pentadecanoic acid35.22.1
Anteiso-heptadecanoic acid42.53.5
Pyruvate0.50.1
Acetyl-CoA1.20.2
Glutamate0.80.1

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C]-10-methylnonadecanoic Acid

A detailed organic synthesis protocol would be required to produce uniformly ¹³C-labeled 10-methylnonadecanoic acid. This would likely involve starting from a ¹³C-labeled precursor and employing a series of reactions to construct the branched-chain fatty acid.

Protocol 2: Cell Culture and Isotope Labeling
  • Culture Preparation: Bacillus subtilis is grown in a defined minimal medium to ensure that the labeled tracer is the primary source of the fatty acid.

  • Tracer Administration: [U-¹³C]-10-methylnonadecanoic acid is added to the culture medium at a final concentration of 100 µM.

  • Incubation: The cultures are incubated at 37°C with shaking for various time points (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Cell Harvesting: Cells are rapidly harvested by centrifugation at 4°C. The cell pellet is washed twice with ice-cold saline to remove any remaining extracellular tracer.

  • Metabolite Extraction: Intracellular metabolites are extracted using a cold methanol-water-chloroform extraction procedure to separate polar and nonpolar metabolites.

Protocol 3: Sample Analysis by GC-MS
  • Derivatization: The fatty acid-containing lipid fraction is derivatized to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Analysis: The FAMEs are separated on a suitable GC column and detected by a mass spectrometer. The mass spectra will reveal the mass isotopologue distribution for each fatty acid, indicating the extent of ¹³C incorporation.

  • Data Analysis: The raw mass spectrometry data is corrected for the natural abundance of ¹³C to determine the true isotopic enrichment from the tracer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis synthesis Synthesis of [U-13C]-10-methylnonadecanoic acid tracer Tracer Administration synthesis->tracer culture Bacillus subtilis Culture in Minimal Medium culture->tracer incubation Incubation (Time Course) tracer->incubation harvest Cell Harvesting & Washing incubation->harvest extraction Metabolite Extraction harvest->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Flux Calculation gcms->data_analysis

Caption: Experimental workflow for metabolic flux analysis using a hypothetical ¹³C-labeled BCFA tracer.

signaling_pathway cluster_input Tracer Input cluster_activation Activation cluster_fates Metabolic Fates cluster_products Downstream Products Tracer [U-13C]-10-methylnonadecanoic acid CoA_derivative [U-13C]-10-methylnonadecanoyl-CoA Tracer->CoA_derivative Membrane Membrane Lipid Incorporation CoA_derivative->Membrane BetaOx Beta-oxidation CoA_derivative->BetaOx AcetylCoA [U-13C]-Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle Intermediates AcetylCoA->TCA

Caption: Hypothetical metabolic pathway of this compound.

Application Notes and Protocols for Stable Isotope Labeling of 10-Methylnonadecanoyl-CoA in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, membrane fluidity, and energy metabolism. 10-methylnonadecanoic acid is a long-chain BCFA whose metabolic fate and biological functions are not yet fully elucidated. Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool to trace the metabolism of such molecules in complex biological systems.[1][2] This document provides detailed application notes and protocols for the synthesis of stable isotope-labeled 10-methylnonadecanoyl-CoA and its use in cellular tracer studies.

The protocols outlined herein are designed to enable researchers to investigate the uptake, catabolism, and incorporation of this compound into other biomolecules, as well as to explore its potential signaling roles.[1][3][4] These methods are applicable to a range of research areas, including metabolic diseases, oncology, and drug development.

Synthesis of Stable Isotope-Labeled this compound

Protocol 1: Synthesis of [U-¹³C]-10-Methylnonadecanoic Acid (Illustrative)

This protocol is an adaptation of methods for synthesizing ¹³C-labeled fatty acids and would require optimization for this specific molecule.

Materials:

  • Appropriately ¹³C-labeled precursors (e.g., ¹³C-labeled Grignard reagent and a labeled alkyl halide)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for Grignard reaction and subsequent workup

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Preparation of the Grignard Reagent: Start with a commercially available uniformly ¹³C-labeled alkyl halide (e.g., [U-¹³C]-decyl bromide). React this with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, [U-¹³C]-decylmagnesium bromide.

  • Coupling Reaction: In a separate reaction vessel, prepare a suitable electrophile, such as a 9-carbon halo-ester with a methyl branch at the 10th position from the ester group. React the [U-¹³C]-decylmagnesium bromide with this electrophile in the presence of a suitable catalyst (e.g., a copper salt) in anhydrous THF.

  • Hydrolysis: After the coupling reaction is complete, hydrolyze the resulting ester with a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solution to yield the sodium or potassium salt of [U-¹³C]-10-methylnonadecanoic acid.

  • Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate. Extract the labeled fatty acid into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure [U-¹³C]-10-methylnonadecanoic acid.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Enzymatic Synthesis of [U-¹³C]-10-Methylnonadecanoyl-CoA

This method utilizes an acyl-CoA synthetase to convert the labeled fatty acid to its CoA ester.

Materials:

  • [U-¹³C]-10-methylnonadecanoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (long-chain)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

    • [U-¹³C]-10-methylnonadecanoic acid (e.g., 100 µM)

    • Coenzyme A (e.g., 150 µM)

    • ATP (e.g., 2 mM)

    • Acyl-CoA synthetase (e.g., 1-5 units)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture.

  • Purification: Purify the [U-¹³C]-10-methylnonadecanoyl-CoA using a C18 SPE cartridge. Wash the cartridge with an aqueous buffer to remove salts and unreacted CoA and ATP, then elute the acyl-CoA with a solvent containing a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Quantification and Characterization: Determine the concentration of the synthesized acyl-CoA using UV-Vis spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) moiety of CoA). Confirm the identity and isotopic enrichment by LC-MS/MS.[7][8][9][10]

Tracer Studies in Cultured Cells

The following protocol describes a general workflow for using stable isotope-labeled this compound to trace its metabolic fate in cultured cells.

Protocol 3: Cellular Tracer Study with [U-¹³C]-10-Methylnonadecanoyl-CoA

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Cell culture medium and supplements

  • [U-¹³C]-10-methylnonadecanoyl-CoA (from Protocol 2)

  • Extraction solvent (e.g., 80:20 methanol:water)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency.

  • Labeling: Replace the culture medium with fresh medium containing a known concentration of [U-¹³C]-10-methylnonadecanoyl-CoA (e.g., 1-10 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.

  • Incubation: Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled tracer.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold extraction solvent to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the extracted metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples using a method optimized for the detection of acyl-CoAs and other relevant metabolites.[7][8][11]

Data Presentation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions. The following tables provide examples of how to present hypothetical data from a tracer study with [U-¹³C]-10-methylnonadecanoyl-CoA.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following Labeling with [U-¹³C]-10-Methylnonadecanoyl-CoA

MetaboliteIsotopic Enrichment (%) at 1hIsotopic Enrichment (%) at 4hIsotopic Enrichment (%) at 8hIsotopic Enrichment (%) at 24h
[U-¹³C]-10-Methylnonadecanoyl-CoA 85.2 ± 4.165.7 ± 3.842.1 ± 2.915.3 ± 1.5
Propionyl-CoA (M+3) 5.1 ± 0.612.3 ± 1.118.9 ± 1.725.4 ± 2.2
Succinyl-CoA (M+4) 2.3 ± 0.38.9 ± 0.915.2 ± 1.420.1 ± 1.9
Citrate (M+2) 1.5 ± 0.26.4 ± 0.711.8 ± 1.216.7 ± 1.5
Palmitate (C16:0) (M+2) 0.8 ± 0.13.1 ± 0.45.9 ± 0.68.2 ± 0.9

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Hypothetical Relative Abundance of this compound and its Downstream Metabolites

MetaboliteRelative Abundance (Control)Relative Abundance (Treated)Fold Changep-value
This compound 1.00 ± 0.120.45 ± 0.080.45<0.01
Propionyl-CoA 1.00 ± 0.152.31 ± 0.212.31<0.001
Succinyl-CoA 1.00 ± 0.111.89 ± 0.171.89<0.01
Total Triacylglycerols 1.00 ± 0.211.15 ± 0.191.15>0.05

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. "Treated" refers to cells incubated with the labeled tracer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a stable isotope tracer study using [U-¹³C]-10-methylnonadecanoyl-CoA.

experimental_workflow cluster_synthesis Synthesis cluster_experiment Cellular Experiment cluster_analysis Analysis synthesis_fa Synthesis of [U-13C]-10-methyl- nonadecanoic acid synthesis_coa Enzymatic Conversion to [U-13C]-10-methyl- nonadecanoyl-CoA synthesis_fa->synthesis_coa labeling Labeling with [U-13C]-10-methyl- nonadecanoyl-CoA synthesis_coa->labeling cell_culture Cell Culture cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis

Caption: Experimental workflow for tracer studies.

Proposed Metabolic and Signaling Pathway

The following diagram illustrates a plausible metabolic fate and potential signaling role of this compound, based on the metabolism of other BCFAs and long-chain fatty acids.[12][13][14][15]

metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolism cluster_signaling Potential Signaling ext_coa [U-13C]-10-Methyl- nonadecanoyl-CoA (extracellular) int_coa [U-13C]-10-Methyl- nonadecanoyl-CoA (intracellular) ext_coa->int_coa Transport beta_ox β-oxidation int_coa->beta_ox elongation Elongation/ Desaturation int_coa->elongation lipid_syn Complex Lipid Synthesis int_coa->lipid_syn ppar PPARα/γ Activation int_coa->ppar Modulation propionyl_coa Propionyl-CoA (M+3) beta_ox->propionyl_coa succinyl_coa Succinyl-CoA (M+4) propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca elongation->lipid_syn gene_exp Gene Expression (e.g., lipid metabolism) ppar->gene_exp

References

Application Note: Quantitative Analysis of 10-Methylnonadecanoyl-CoA in Complex Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that may play a role in various physiological and pathological processes. Due to its structural similarity to other endogenous fatty acyl-CoAs, its selective and sensitive quantification in complex biological matrices such as plasma, tissues, and cell lysates presents a significant analytical challenge. This application note describes a robust and sensitive method for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample extraction, chromatographic separation, and mass spectrometric detection.

Biological Significance

While the specific roles of this compound are still under investigation, branched-chain fatty acids are known to be involved in several biological processes. For instance, the metabolism of phytanic acid, a 3-methyl-branched fatty acid, is crucial for normal neurological function, and its accumulation leads to Refsum disease.[1][2][3] In bacteria, such as Mycobacterium tuberculosis, methyl-branched fatty acids are essential components of the cell wall and are implicated in the bacterium's survival and pathogenesis within the host.[4][5] It is hypothesized that this compound may be an intermediate in the metabolism of dietary branched-chain fatty acids or a component of bacterial lipids. Its quantification can provide insights into metabolic pathways and disease biomarkers.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

Experimental Workflow sample Biological Sample (Tissue, Cells, Plasma) extraction Solid-Phase Extraction (SPE) of Acyl-CoAs sample->extraction Homogenization & Extraction lc_separation LC Separation (Reversed-Phase C18 Column) extraction->lc_separation Elution & Reconstitution ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection Gradient Elution quantification Data Analysis and Quantification ms_detection->quantification MRM Data Acquisition

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

The metabolic fate of this compound is likely to involve activation of the corresponding free fatty acid, followed by metabolic processing or incorporation into complex lipids.

Hypothetical Signaling Pathway ffa 10-Methylnonadecanoic Acid (from diet or synthesis) acyl_coa_synthetase Acyl-CoA Synthetase ffa->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa + CoA + ATP metabolism Metabolic Pathways (e.g., Oxidation) target_coa->metabolism complex_lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) target_coa->complex_lipids signaling Cellular Signaling Events complex_lipids->signaling

Caption: Hypothetical metabolic pathway of this compound.

Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]

Materials:

  • Biological sample (e.g., ~50 mg of tissue, 1x10^7 cells, or 100 µL of plasma)

  • Internal Standard (IS): Heptadecanoyl-CoA (or a stable isotope-labeled analog of this compound if available)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvent: Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Equilibration Solution: 100% Methanol (B129727)

  • SPE Wash Solution: 25 mM Ammonium Acetate in 10% ACN

  • SPE Elution Solution: 80% ACN in 25 mM Ammonium Acetate

Procedure:

  • On ice, homogenize the biological sample in 1 mL of cold homogenization buffer.

  • Add a known amount of the internal standard to the homogenate.

  • Add 2 mL of ACN, vortex vigorously for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of homogenization buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of SPE wash solution.

  • Elute the acyl-CoAs with 2 mL of SPE elution solution.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% ACN for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acyl-CoAs commonly exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.[8][9][10]

    • The precursor ion ([M+H]+) for this compound (C30H52N7O17P3S) is calculated to be approximately m/z 906.3.

    • The product ion would therefore be [M+H - 507]+, resulting in a fragment with m/z of approximately 399.3.

    • Cleavage at the methyl branch is also possible and can be monitored for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound906.3399.345
Heptadecanoyl-CoA (IS)878.3371.345

Data Presentation

The following table presents hypothetical quantitative data for this compound in different biological samples. This data is for illustrative purposes only.

Sample IDSample TypeThis compound (pmol/mg protein)Standard Deviation
Control 1Liver Tissue1.20.2
Control 2Liver Tissue1.50.3
Treated 1Liver Tissue5.80.9
Treated 2Liver Tissue6.21.1
Control 1Plasma0.30.05
Control 2Plasma0.40.07
Treated 1Plasma1.10.2
Treated 2Plasma1.30.3

Conclusion

The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in complex biological samples. This protocol can be adapted for various research applications, from basic metabolic studies to biomarker discovery in drug development. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Low Abundance 10-Methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the quantitative analysis of the low-abundance, branched-chain fatty acyl-CoA, 10-methylnonadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The quantification of this compound presents several analytical challenges primarily due to its:

  • Low Abundance: As a minor fatty acyl-CoA, its concentration in biological samples is often near the limit of detection of standard analytical methods.

  • Inherent Instability: The thioester bond of acyl-CoAs is susceptible to both chemical and enzymatic degradation, requiring careful sample handling at low temperatures and prompt analysis.

  • Physicochemical Properties: Its amphiphilic nature, with a long, branched hydrocarbon chain and a polar coenzyme A moiety, can lead to poor chromatographic peak shape and adsorption to surfaces, resulting in analyte loss.[1]

  • Matrix Effects: Co-eluting substances from complex biological matrices can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.

  • Lack of Commercial Standards: The absence of a commercially available analytical standard for this compound necessitates custom synthesis or the use of a suitable surrogate standard for quantification.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate technique for the sensitive and specific quantification of this compound.[2] This method offers the necessary selectivity to distinguish it from other isomeric and isobaric molecules and the sensitivity required for detecting low-abundance species.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always necessary but can be advantageous. Two main approaches exist:

  • Direct Analysis: this compound can be analyzed directly by LC-MS/MS. This simplifies sample preparation but may suffer from poor chromatographic peak shape.[3]

  • Indirect Analysis via the Fatty Acid: This involves hydrolyzing the acyl-CoA to release the free fatty acid (10-methylnonadecanoic acid), which is then derivatized to improve its chromatographic properties and ionization efficiency.[4] Common derivatization strategies for fatty acids include esterification to form fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to:

  • Work quickly and keep samples on ice or at 4°C at all times.

  • Use solvents and buffers containing antioxidants.

  • Immediately process fresh tissues or flash-freeze them in liquid nitrogen and store them at -80°C.

  • Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or no signal for this compound Inefficient extraction.- Ensure complete cell lysis or tissue homogenization. - Optimize the solvent-to-sample ratio. - Consider using a solid-phase extraction (SPE) step for sample cleanup and concentration.[5]
Degradation of the analyte.- Work at low temperatures (on ice or 4°C). - Use fresh, high-purity solvents. - Minimize the time between sample collection and analysis.
Suboptimal mass spectrometry parameters.- Optimize the precursor and product ion masses (MRM transitions) for this compound. - Adjust collision energy and other source parameters for maximum signal intensity.
Poor chromatographic peak shape (e.g., tailing, broad peaks) Adsorption of the analyte to the analytical column or LC system.- Use a column with appropriate chemistry (e.g., C18) and ensure it is properly conditioned. - Add a small amount of a weak acid (e.g., formic acid) or a base (e.g., ammonium (B1175870) hydroxide) to the mobile phase to improve peak shape.[6]
Inappropriate mobile phase composition.- Optimize the gradient elution profile to ensure proper separation and peak shape.
High variability in replicate injections Inconsistent sample preparation.- Ensure precise and consistent pipetting and solvent volumes. - Use an internal standard to account for variations in extraction efficiency and instrument response.
Matrix effects.- Perform a matrix effect study by comparing the signal of a standard in a pure solvent versus a sample matrix. - If significant matrix effects are present, improve sample cleanup (e.g., with SPE), dilute the sample, or use a matrix-matched calibration curve.
Inaccurate quantification Lack of a proper internal standard.- Use a stable isotope-labeled or an odd-chain acyl-CoA as an internal standard. Heptadecanoyl-CoA (C17:0-CoA) is a common choice.[6]
Non-linearity of the calibration curve.- Prepare a calibration curve over the expected concentration range of the analyte. - Use a weighted regression if necessary.

Data Presentation

Table 1: Illustrative Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesRat Heart (nmol/g wet weight)[5]Rat Kidney (nmol/g wet weight)[5]Rat Muscle (nmol/g wet weight)[5]
Palmitoyl-CoA (16:0)3.5 ± 0.42.1 ± 0.31.8 ± 0.2
Stearoyl-CoA (18:0)1.8 ± 0.21.5 ± 0.21.1 ± 0.1
Oleoyl-CoA (18:1)4.2 ± 0.53.0 ± 0.42.5 ± 0.3
Linoleoyl-CoA (18:2)2.5 ± 0.31.8 ± 0.21.5 ± 0.2

Table 2: Comparison of Key Performance Metrics for Acyl-CoA Quantification Methods

ParameterSolvent PrecipitationSolid-Phase Extraction (SPE)
Typical Recovery 60-80%70-90%[5]
Limit of Detection (LOD) Low to mid fmolLow fmol
Throughput HighModerate
Matrix Effect Reduction LowHigh

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard solution (e.g., 10 µM Heptadecanoyl-CoA in methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard to the cell pellet or plate.

    • For adherent cells, scrape the cells in the buffer. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add 1 mL of a 3:1 (v/v) mixture of ACN:isopropanol.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 3 minutes in an ice-water bath.

  • Phase Separation:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs into a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol (B129727) in water).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method; parameters should be optimized for your specific instrument.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A suitable gradient from low to high organic content to elute the long-chain acyl-CoA.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transition for this compound:

    • The precursor ion ([M+H]+) for this compound (C31H56N7O17P3S) is approximately m/z 1076.3.

    • A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). Therefore, a predicted product ion would be around m/z 569.3.

  • Internal Standard MRM Transition (for C17:0-CoA):

    • Precursor Ion ([M+H]+): m/z 1020.3

    • Product Ion: m/z 513.3

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization/Lysis with Internal Standard sample->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (Optional Cleanup) extraction->spe dry_recon Drying and Reconstitution spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Injection data_analysis Data Analysis and Quantification lcms->data_analysis Troubleshooting_Logic Troubleshooting Logic for Low Analyte Signal start Low or No Signal check_extraction Review Extraction Protocol start->check_extraction check_ms Optimize MS Parameters start->check_ms check_stability Assess Analyte Stability start->check_stability solution_extraction Implement SPE or Optimize Solvents check_extraction->solution_extraction solution_ms Perform Infusion and Tune MRM Transitions check_ms->solution_ms solution_stability Ensure Cold Chain and Prompt Analysis check_stability->solution_stability

References

Technical Support Center: Ensuring the Stability of 10-methylnonadecanoyl-CoA During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the integrity of lipid standards like 10-methylnonadecanoyl-CoA is paramount for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in preventing the degradation of this compound during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound, a saturated fatty acyl-CoA, is primarily caused by two chemical processes:

  • Hydrolysis: The thioester bond linking the 10-methylnonadecanoic acid to Coenzyme A is susceptible to cleavage by water. This reaction is significantly accelerated by alkaline pH conditions.[1][2]

  • Oxidation: Although this compound is a saturated molecule and thus less prone to oxidation than unsaturated fatty acyl-CoAs, oxidative damage can still occur over long-term storage, especially in the presence of oxygen and metal ions.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term stability, this compound should be stored at or below -20°C.[3][4][5] Storage at -80°C is also a common and effective practice for preserving lipid extracts.[5] Short-term storage at 4°C or room temperature should be avoided as it can accelerate degradation.[3][5]

Q3: How should I store this compound, as a powder or in solution?

A3: As a saturated lipid, this compound is relatively stable as a dry powder.[6] For long-term storage, it is recommended to store it as a powder in a glass container with a Teflon-lined closure at ≤ -16°C.[6][7] If you need to prepare a stock solution, it is best to dissolve it in a suitable organic solvent and store it at -20°C under an inert atmosphere.[8][6] Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.[5][8]

Q4: What type of container is best for storing this compound solutions?

A4: Always use glass containers with Teflon-lined closures for storing organic solutions of this compound.[6] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be avoided as plasticizers and other contaminants can leach into the organic solvent, potentially interfering with your experiments.[8][6]

Q5: How can I minimize oxidation during storage?

A5: To minimize oxidation, it is recommended to store solutions of this compound under an inert atmosphere, such as argon or nitrogen.[8][6] This displaces oxygen from the vial, reducing the potential for oxidative degradation. Minimizing exposure to light can also help prevent photo-oxidation.[3]

Q6: I need to use a small amount of my powdered this compound. What is the correct procedure?

A6: To prevent condensation from forming on the cold powder, which can introduce moisture and lead to hydrolysis, allow the entire container to warm to room temperature before opening it.[6][7] After taking the desired amount, tightly reseal the container and return it to the freezer.

Q7: How many times can I freeze and thaw my this compound solution?

A7: It is best to avoid repeated freeze-thaw cycles.[7] Each cycle can introduce variability and potentially accelerate degradation.[3] It is recommended to aliquot your stock solution into single-use vials to minimize the need for repeated thawing of the entire stock.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of signal or lower than expected concentration in analysis (e.g., LC-MS). Hydrolysis of the thioester bond. - Ensure storage at or below -20°C. - Avoid aqueous solutions for long-term storage. - Check the pH of your sample preparation buffers; avoid alkaline conditions. - Prepare fresh solutions when possible.
Oxidative degradation. - Store solutions under an inert atmosphere (argon or nitrogen). - Minimize exposure to light and air.
Adsorption to plasticware. - Use glass vials with Teflon-lined caps (B75204) for storage. - Use glass or stainless steel pipettes for transferring organic solutions.
Repeated freeze-thaw cycles. - Aliquot stock solutions into single-use vials.
Appearance of unexpected peaks in analytical chromatogram. Degradation products. - Hydrolysis will yield 10-methylnonadecanoic acid and Coenzyme A. - Check for masses corresponding to these and other potential degradation products.
Contamination from storage containers. - Confirm that only glass and Teflon-lined containers were used for organic solutions.[6]
Inconsistent results between experiments. Inconsistent sample handling. - Standardize your sample handling and storage procedures. - Ensure all powdered standards are brought to room temperature before opening. - Minimize the time samples are kept at room temperature during experimental setup.
Degradation of stock solution over time. - Prepare fresh stock solutions more frequently. - Perform a quality control check on your standard stock solution before starting a new set of experiments.

Quantitative Data on Thioester Stability

Compound pH Temperature Half-life for Hydrolysis
S-methyl thioacetate723°C155 days[3][4]

This data illustrates that even at neutral pH and room temperature, hydrolysis occurs, albeit slowly. The rate of hydrolysis is significantly influenced by pH, with higher pH values leading to a much faster degradation rate.[1][2] Therefore, maintaining a neutral or slightly acidic pH is crucial for the stability of acyl-CoA samples in aqueous environments.

Experimental Protocols

Protocol for Long-Term Storage of this compound
  • Form of Standard: For optimal stability, store this compound as a dry powder.

  • Storage Container: Use a glass vial with a Teflon-lined screw cap.

  • Temperature: Store the vial in a freezer at ≤ -20°C.

  • Handling Powdered Standard:

    • Before opening, allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder.

    • Weigh the desired amount in a controlled environment with low humidity if possible.

    • Tightly reseal the vial immediately after use and return it to the freezer.

Protocol for Preparation and Storage of a this compound Stock Solution
  • Solvent Selection: Use a high-purity, anhydrous organic solvent such as methanol, ethanol, or chloroform/methanol mixture. The choice of solvent may depend on the downstream application.

  • Dissolution:

    • Bring the powdered this compound to room temperature.

    • Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired concentration.

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting:

    • Dispense the stock solution into single-use glass vials with Teflon-lined caps. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Inert Atmosphere:

    • Before sealing each aliquot, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Storage:

    • Store the aliquots at -20°C or -80°C.

    • When needed, remove a single aliquot and allow it to warm to room temperature before use.

Visualizations

Potential Degradation Pathways of this compound MNC This compound Hydrolysis Hydrolysis (catalyzed by H₂O, OH⁻) MNC->Hydrolysis Oxidation Oxidation (promoted by O₂, metal ions) MNC->Oxidation MNA 10-methylnonadecanoic Acid Hydrolysis->MNA CoA Coenzyme A Hydrolysis->CoA Oxidized_Products Oxidized Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways for this compound.

Recommended Workflow for Handling this compound cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_short_term Working Solution Storage Powder Store as Powder at ≤-20°C in glass vial Warm Warm to Room Temp Before Opening Powder->Warm Dissolve Dissolve in Anhydrous Organic Solvent Warm->Dissolve Aliquot Aliquot into Single-Use Glass Vials Dissolve->Aliquot Inert Flush with Inert Gas (Argon/Nitrogen) Aliquot->Inert Store_Sol Store Aliquots at -20°C or -80°C Inert->Store_Sol Use Use in Experiment Store_Sol->Use

Caption: Recommended workflow for sample handling and storage.

References

troubleshooting poor ionization of 10-methylnonadecanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-methylnonadecanoyl-CoA and other long-chain acyl-CoAs by electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you achieve high-quality, reliable data.

Troubleshooting Guide: Poor Ionization of this compound

Poor signal intensity for long-chain acyl-CoAs like this compound is a common challenge in ESI-MS analysis. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Workflow for Troubleshooting Poor Ionization

TroubleshootingWorkflow cluster_start cluster_system_check System & Sample Integrity cluster_optimization Method Optimization cluster_advanced Advanced Troubleshooting cluster_end Start Poor or No Signal for This compound SystemCheck System Suitability Check (infuse a known standard) Start->SystemCheck SampleIntegrity Assess Sample Integrity (fresh standards, proper storage) SystemCheck->SampleIntegrity System OK IonizationMode Optimize Ionization Mode (Positive vs. Negative) SampleIntegrity->IonizationMode Sample OK MobilePhase Adjust Mobile Phase (Solvent & Additives) IonizationMode->MobilePhase End Signal Improved IonizationMode->End Signal Improved SourceParameters Tune Source Parameters (Voltages, Gas, Temp) MobilePhase->SourceParameters MobilePhase->End Signal Improved Chromatography Evaluate Chromatography (Peak Shape, Retention) SourceParameters->Chromatography Signal Still Low SourceParameters->End Signal Improved MatrixEffects Investigate Matrix Effects (Dilution, Sample Cleanup) Chromatography->MatrixEffects Chromatography->End Signal Improved MatrixEffects->End

Caption: A logical workflow for diagnosing and resolving poor ESI-MS signal for this compound.

Quantitative Parameter Optimization

Systematically optimizing key parameters can significantly enhance the ionization of this compound. The following table summarizes starting points and optimization ranges for critical experimental variables.

ParameterTypical Starting ValueOptimization RangeRationale for Adjustment
Ionization Mode Positive IonSwitch between Positive and NegativeAcyl-CoAs can ionize in both modes; empirical testing is necessary to determine the most sensitive for your specific conditions.[1]
Mobile Phase Organic Solvent 50% Acetonitrile (B52724)30-90% Acetonitrile or MethanolLowering surface tension with organic solvents improves droplet formation and desolvation.[2][3][4]
Mobile Phase Additive 0.1% Formic Acid0.1-0.5% Formic or Acetic Acid, 5-10 mM Ammonium (B1175870) Acetate (B1210297) or Formate (B1220265)Additives aid in protonation (positive mode) or deprotonation (negative mode) and can influence adduct formation.[5][6]
Capillary/Spray Voltage 3.5 kV2.5 - 5.5 kVOptimizes the electric field for efficient droplet charging; too high can cause discharge.
Cone/Fragmentor/Orifice Voltage 30 V20 - 80 VAffects ion transmission and can induce in-source fragmentation if too high.[7]
Desolvation Temperature 350 °C300 - 500 °CAids in solvent evaporation from droplets to release gas-phase ions.
Desolvation Gas Flow 600 L/hr500 - 1000 L/hrAssists in desolvation; flow rate needs to be optimized with temperature.
Flow Rate 0.4 mL/min0.1 - 0.6 mL/minLower flow rates can enhance ionization efficiency.[2][5]

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no signal for this compound in positive ion mode. What is the first thing I should check?

A1: First, confirm the mass spectrometer is functioning correctly by infusing a known, stable compound to ensure a response. Next, address the stability of your analyte. Acyl-CoAs are prone to hydrolysis in aqueous solutions, especially if the pH is not acidic.[8] Prepare fresh standards and ensure your sample preparation and storage procedures minimize degradation.

Q2: Should I use positive or negative ion mode for analyzing this compound?

A2: Both modes can be effective, and the optimal choice can be instrument and mobile phase dependent.

  • Positive Ion Mode (+ESI): Often yields protonated molecules [M+H]+ and sodium adducts [M+Na]+. Some studies have found positive mode to be more sensitive for acyl-CoAs.[1] The most common fragmentation in MS/MS is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da).[1][9]

  • Negative Ion Mode (-ESI): Typically produces the deprotonated molecule [M-H]-.[10] For some acyl-CoAs, the signal in negative mode can be significantly more intense than in positive mode.

It is highly recommended to test both ionization polarities to determine the best approach for your specific experimental conditions.

Q3: My mass spectrum is complicated with multiple adducts (e.g., [M+Na]+, [M+K]+). How can I minimize this and improve the signal of my target ion?

A3: Adduct formation is common in ESI-MS.[5] To control this:

  • Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants. Using high-purity, MS-grade reagents can reduce unwanted adducts.

  • Mobile Phase Modifiers: Adding ammonium formate or ammonium acetate can promote the formation of [M+NH4]+ adducts in positive mode, which can sometimes be more stable and provide better signal than the protonated molecule.

  • Optimize Cone Voltage: Adjusting the cone voltage can sometimes favor the formation of one type of ion over another.

Q4: Can my mobile phase composition be suppressing the ionization of this compound?

A4: Absolutely. The long hydrocarbon tail of this compound makes it hydrophobic, while the CoA moiety is polar and charged.

  • Organic Solvent: The choice and percentage of organic solvent (acetonitrile or methanol) affect the surface tension of the ESI droplets.[3][4] Lower surface tension generally improves ionization efficiency.[2]

  • Additives: The pH of the mobile phase, controlled by additives like formic or acetic acid, is crucial. An acidic mobile phase helps maintain the stability of acyl-CoAs and promotes protonation in positive ion mode.

Q5: I suspect matrix effects from my biological sample are suppressing my signal. How can I confirm and mitigate this?

A5: Matrix effects can significantly suppress the ionization of a target analyte.[8]

  • Confirmation: Perform a post-extraction spike experiment. Compare the signal of a standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates ion suppression.

  • Mitigation:

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[8]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species.

    • Optimize Chromatography: Ensure good chromatographic separation of your analyte from co-eluting matrix components.

Experimental Protocol: Optimization of this compound Ionization in ESI-MS

This protocol describes a systematic approach to optimize ESI-MS parameters for the analysis of this compound.

1. Sample Preparation:

  • Prepare a 1 µM stock solution of this compound in a solvent mixture that ensures its solubility and stability, such as a mixture of methanol, isopropanol, and chloroform.

  • For infusion experiments, dilute the stock solution to 50-100 nM in your starting mobile phase composition.

2. Mobile Phase Optimization:

  • Initial Mobile Phase (Positive Mode): 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Initial Mobile Phase (Negative Mode): 50:50 Acetonitrile:Water with 5 mM Ammonium Acetate.

  • Infuse the sample solution at a flow rate of 10-20 µL/min.

  • Vary the percentage of acetonitrile from 30% to 90% and observe the signal intensity of the target ion ([M+H]+ or [M-H]-).

  • Test different additives (e.g., 0.1% acetic acid, 10 mM ammonium formate) to find the optimal modifier for your system.

3. ESI Source Parameter Optimization:

  • Ionization Mode Screening: With an optimized mobile phase, acquire data in both positive and negative ion modes to determine which provides a better signal-to-noise ratio.

  • Cone/Fragmentor Voltage Tuning: While infusing the analyte, ramp the cone voltage from 20 V to 80 V in 10 V increments. Plot the signal intensity against the voltage to find the optimum value that maximizes the precursor ion signal without causing significant in-source fragmentation.

  • Temperature and Gas Flow Optimization: Set the cone voltage to its optimal value. Systematically vary the desolvation temperature (e.g., from 300°C to 500°C in 50°C increments) and the desolvation gas flow (e.g., from 500 to 1000 L/hr in 100 L/hr increments) to find the combination that yields the highest and most stable signal.

Conceptual Diagram of Ionization Enhancement

IonizationEnhancement cluster_analyte cluster_modifiers cluster_process cluster_ions Analyte This compound ESI Electrospray Ionization Analyte->ESI Modifiers Mobile Phase Additives (e.g., H+, NH4+) Modifiers->ESI Protonated [M+H]+ ESI->Protonated Protonation Adduct [M+NH4]+ ESI->Adduct Adduct Formation

References

Technical Support Center: Optimization of Collision Energy for 10-Methylnonadecanoyl-CoA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of collision energy for the fragmentation of 10-methylnonadecanoyl-CoA in tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion mode, this compound will typically form a protonated precursor ion ([M+H]⁺). The most common and characteristic fragmentation of acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (507 Da) and the formation of a product ion corresponding to the pantetheine-S-acyl group. Another characteristic fragment is the adenosine (B11128) diphosphate (B83284) ion at m/z 428.[1] Therefore, you should look for the following transitions:

  • Precursor Ion ([M+H]⁺): m/z 1078.7 (Calculated for C₅₁H₉₃N₇O₁₇P₃S)

  • Primary Product Ion ([M+H - 507]⁺): m/z 571.7

  • Secondary Product Ion: m/z 428.1

Q2: How does the methyl branch at the 10-position affect fragmentation?

A2: The methyl branch on the fatty acyl chain can lead to additional, characteristic fragmentation pathways. Collision-induced dissociation (CID) can induce cleavages at the C-C bonds adjacent to the branching point.[2][3] While the neutral loss of 507 Da is generally the most abundant fragmentation pathway for acyl-CoAs, you may also observe lower intensity fragment ions resulting from cleavages around the 10-methyl group. Monitoring for these specific fragments could potentially be used for isomeric differentiation if other branched C20:0-CoA species are present.

Q3: I am not seeing the expected precursor ion. What are the common causes?

A3: Several factors could contribute to a weak or absent precursor ion for this compound:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are handled at low temperatures and stored appropriately (e.g., -80°C).

  • Ionization Suppression: The sample matrix can significantly suppress the ionization of the target analyte. Ensure proper sample cleanup, for example, by using solid-phase extraction (SPE).

  • Incorrect Mass Spectrometer Settings: Verify the mass spectrometer is properly calibrated and that the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for large molecules like long-chain acyl-CoAs.

  • Low Abundance: The concentration of this compound in your sample may be below the limit of detection of the instrument.

Q4: My signal intensity for the product ions is low. How can I improve it?

A4: Low product ion intensity is a common issue that can often be addressed by optimizing the collision energy. Additionally, consider the following:

  • Collision Gas Pressure: Ensure the collision gas pressure in the collision cell is set appropriately for your instrument.

  • Activation Time: The duration of the collision event can influence fragmentation efficiency.

  • Sample Purity: Co-eluting species can interfere with the fragmentation of the target ion. Improve chromatographic separation to ensure the precursor ion is isolated as purely as possible before fragmentation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Precursor Ion Intensity Sample degradation (hydrolysis).Prepare fresh samples and keep them on ice. Use a buffered solution for reconstitution.
Ion suppression from the sample matrix.Implement a solid-phase extraction (SPE) step for sample cleanup.
Suboptimal ion source parameters.Tune the ion source parameters (capillary voltage, nebulizer gas, drying gas temperature) by infusing a standard of a similar long-chain acyl-CoA.
Low Product Ion Intensity Suboptimal collision energy.Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the target product ions.
Inefficient precursor ion isolation.Check the isolation window width for the precursor ion. A narrower window can reduce interferences.
Incorrect collision gas pressure.Consult your instrument's manual for the recommended collision gas pressure for molecules of this mass range.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix effects.Improve sample preparation to remove interfering substances.
Poor Reproducibility Inconsistent sample preparation.Ensure a standardized and validated sample preparation protocol is followed for all samples and standards.
Fluctuations in instrument performance.Run a system suitability test before your analytical run to ensure the instrument is performing optimally.

Quantitative Data

Table 1: Estimated Collision Energy Ranges for this compound ([M+H]⁺, m/z 1078.7) Based on Data for Straight-Chain Acyl-CoAs

Precursor IonProduct IonInstrument TypeEstimated Collision Energy (eV)Reference
[M+H]⁺ (m/z 1078.7)[M+H - 507]⁺ (m/z 571.7)Triple Quadrupole45 - 65Inferred from similar compounds
[M+H]⁺ (m/z 1078.7)m/z 428.1Triple Quadrupole50 - 70Inferred from similar compounds

Note: The values in Table 1 are estimates and should be used as a starting point for empirical optimization. The optimal collision energy will need to be determined experimentally on your specific instrument.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes a general procedure for optimizing the collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.

  • Standard Preparation: Prepare a standard solution of this compound at a concentration that gives a stable and robust precursor ion signal (e.g., 1 µM in 50:50 methanol:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Settings:

    • Set the ion source parameters to values known to be suitable for long-chain acyl-CoAs.

    • Set the first quadrupole (Q1) to select the precursor ion of this compound ([M+H]⁺, m/z 1078.7).

    • Set the third quadrupole (Q3) to scan for the expected primary product ion ([M+H - 507]⁺, m/z 571.7).

  • Collision Energy Ramp:

    • Create a method that ramps the collision energy in the second quadrupole (Q2) across a relevant range. A starting point could be from 20 eV to 80 eV in steps of 2-5 eV.

    • Acquire data for a sufficient time at each collision energy step to obtain a stable signal.

  • Data Analysis:

    • Plot the intensity of the product ion (m/z 571.7) as a function of the collision energy.

    • The collision energy that produces the maximum intensity for the product ion is the optimal collision energy.

  • Repeat for Other Product Ions: Repeat steps 3-5 for other potential product ions, such as m/z 428.1 or fragments resulting from cleavage at the methyl branch.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Standard Prepare this compound Standard Infusion Direct Infusion into MS Standard->Infusion SetMS Set Initial MS Parameters Infusion->SetMS SelectPrecursor Q1: Select Precursor Ion (m/z 1078.7) SetMS->SelectPrecursor RampCE Q2: Ramp Collision Energy (e.g., 20-80 eV) SelectPrecursor->RampCE ScanProduct Q3: Scan for Product Ion (m/z 571.7) RampCE->ScanProduct PlotData Plot Product Ion Intensity vs. Collision Energy ScanProduct->PlotData DetermineOptimum Identify Optimal Collision Energy PlotData->DetermineOptimum

Caption: Workflow for Collision Energy Optimization.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways cluster_branched_fragments Potential Branched-Chain Fragments Precursor This compound [M+H]⁺ (m/z 1078.7) NeutralLoss [M+H - 507]⁺ (m/z 571.7) Precursor->NeutralLoss Neutral Loss of 507 Da (3'-phospho-ADP) ADP_Fragment ADP Fragment (m/z 428.1) Precursor->ADP_Fragment Cleavage at pyrophosphate BranchCleavage1 Fragment A NeutralLoss->BranchCleavage1 Cleavage at methyl branch BranchCleavage2 Fragment B NeutralLoss->BranchCleavage2 Cleavage at methyl branch

Caption: Proposed Fragmentation of this compound.

References

improving signal-to-noise ratio for 10-methylnonadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-methylnonadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies to enhance the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

A1: The detection of long-chain branched fatty acyl-CoAs like this compound presents several challenges. These molecules are typically present at low endogenous concentrations, are susceptible to degradation, and can exhibit poor ionization efficiency during mass spectrometry analysis. Furthermore, their amphiphilic nature can lead to poor chromatographic peak shapes and significant matrix effects from co-eluting lipids and other cellular components.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the sensitive and specific quantification of acyl-CoAs.[1] This method offers high selectivity through the use of multiple reaction monitoring (MRM) and can distinguish the analyte of interest from a complex biological matrix.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Immediate processing of fresh samples is ideal. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The use of an acidic quenching solution during extraction can help to inhibit enzymatic activity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the detection of this compound via LC-MS/MS.

Issue 1: Low or No Signal for this compound

Question: I am not seeing a detectable peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?

Answer: Low or absent signal can arise from issues in sample preparation, chromatography, or mass spectrometry settings. Below is a troubleshooting workflow to identify and resolve the problem.

cluster_0 Troubleshooting Low Signal Start Start Check Sample Prep Check Sample Prep Start->Check Sample Prep Optimize Extraction Optimize Extraction - Use appropriate solvent - Consider SPE cleanup Check Sample Prep->Optimize Extraction Inefficient Extraction Verify Standard Verify Internal Standard Addition Check Sample Prep->Verify Standard No Internal Standard Signal Check Chromatography Check Chromatography Check Sample Prep->Check Chromatography OK Optimize Extraction->Check Chromatography Verify Standard->Check Chromatography Improve Peak Shape Improve Peak Shape - Adjust mobile phase - Use appropriate column Check Chromatography->Improve Peak Shape Poor Peak Shape Check MS Settings Check MS Settings Check Chromatography->Check MS Settings OK Improve Peak Shape->Check MS Settings Optimize Ionization Optimize Ionization - Adjust source parameters - Check MRM transitions Check MS Settings->Optimize Ionization Low MS Signal End End Check MS Settings->End OK Derivatization Consider Derivatization - e.g., Phosphate methylation Optimize Ionization->Derivatization Derivatization->End

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My peak for this compound is showing significant tailing. What could be causing this and how can I fix it?

Answer: Peak tailing for acyl-CoAs is a common issue and can be caused by several factors related to the analyte's interaction with the column and the overall chromatographic system.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Solution
Secondary Interactions with Column Silanols Use a highly deactivated, end-capped column. The use of mobile phase additives like weak acids (e.g., formic acid, acetic acid) or buffers (e.g., ammonium (B1175870) acetate) can help to suppress silanol (B1196071) interactions.[2][3]
Column Overload Reduce the amount of sample injected onto the column. Dilute the sample or use a smaller injection volume.[2]
Column Contamination or Degradation If the problem develops over time, the column may be contaminated. Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[2]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to find the optimal conditions for peak shape.
Issue 3: High Background Noise

Question: I am observing a high baseline noise in my chromatogram, which is affecting the signal-to-noise ratio of my analyte. What can I do to reduce the background?

Answer: High background noise can originate from contaminated solvents, reagents, the LC-MS system itself, or from the sample matrix.

Strategies to Reduce Background Noise:

Strategy Description
Use High-Purity Solvents and Reagents Ensure that all solvents (e.g., water, acetonitrile, methanol) and mobile phase additives are of LC-MS grade to minimize contaminants.[4]
Improve Sample Cleanup The presence of co-eluting matrix components can increase background noise and cause ion suppression.[5] Incorporating a solid-phase extraction (SPE) step can effectively remove many interfering substances.[6]
System Cleaning Regularly clean the ion source of the mass spectrometer. Contaminants can build up over time and contribute to high background.
Optimize Chromatographic Separation Improve the separation of your analyte from matrix components by optimizing the LC gradient, flow rate, or by using a column with a different selectivity.
Employ Ion Mobility-Mass Spectrometry (IM-MS) If available, IM-MS can help to separate the analyte from background noise based on ion mobility, which can significantly improve the signal-to-noise ratio.[7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general procedure for the extraction of long-chain acyl-CoAs from tissues or cells.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., C17:0-CoA)

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Collection and Quenching: For cultured cells, aspirate the medium and wash the cells with ice-cold PBS. For tissues, ensure the sample is snap-frozen in liquid nitrogen immediately after collection.

  • Homogenization/Lysis: Add ice-cold 10% TCA or 5% SSA to the cell pellet or tissue sample. Add the internal standard at this stage. Homogenize the tissue on ice or lyse the cells by vortexing/sonication.

  • Protein Precipitation: Incubate the homogenate on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Cleanup (Optional but Recommended):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50% methanol in water).

cluster_1 Acyl-CoA Extraction Workflow Sample Sample (Cells/Tissue) Quench Quench & Add IS (TCA/SSA) Sample->Quench Homogenize Homogenize/Lyse Quench->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Dry Dry Down Supernatant->Dry Without SPE SPE->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of long-chain acyl-CoAs.

Protocol 2: Derivatization of Acyl-CoAs by Phosphate Methylation

This protocol describes a derivatization strategy to improve the chromatographic peak shape and recovery of acyl-CoAs.[6]

Materials:

  • Dried acyl-CoA extract

  • Trimethylsilyldiazomethane (TMSD) solution (2M in hexane)

  • Methanol

  • Toluene (B28343)

  • Glacial acetic acid

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract in a small volume of methanol.

  • Derivatization Reaction: Add a mixture of toluene and methanol to the extract. Add the TMSD solution and vortex briefly.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding glacial acetic acid.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the derivatized sample in a solvent suitable for LC-MS/MS analysis.

Data Presentation

Table 1: Qualitative Comparison of Extraction Methods for Long-Chain Acyl-CoAs
Extraction Method Principle Pros Cons Expected Impact on S/N
Protein Precipitation (e.g., with TCA, SSA) Denatures and precipitates proteins, releasing small molecules into the supernatant.Simple and fast.May result in significant matrix effects due to co-extraction of other small molecules.Moderate; potential for ion suppression can lower the S/N.
Liquid-Liquid Extraction (e.g., Bligh-Dyer) Partitions lipids and other molecules between aqueous and organic phases.Good for removing water-soluble interferences.Can be less efficient for highly polar lipids.Moderate to Good; depends on the partitioning of interfering lipids.
Solid-Phase Extraction (SPE) Separates compounds based on their physical and chemical properties.Excellent for sample cleanup, significantly reducing matrix effects.[6]More time-consuming and can lead to analyte loss if not optimized.Good to Excellent; cleaner samples generally lead to better S/N.[6]
Table 2: Comparison of Mobile Phase Additives for LC-MS/MS of Acyl-CoAs
Mobile Phase Additive Typical Concentration Pros Cons Expected Impact on S/N
Formic Acid 0.1%Good for positive ion mode ionization. Volatile and MS-compatible.May not provide optimal peak shape for all acyl-CoAs.Good.
Acetic Acid 0.1%Can improve peak shape for some analytes.Weaker acid than formic acid, may result in lower ionization efficiency.Moderate to Good.
Ammonium Acetate 5-10 mMActs as a buffer to control pH and can improve peak shape.[3]Can sometimes form adducts with the analyte.Good; often provides a good balance of peak shape and ionization.
Ammonium Formate 5-10 mMSimilar to ammonium acetate, good for controlling pH and improving chromatography.[3]Can also form adducts.Good.
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for peak shape in reversed-phase chromatography.Strong ion-suppressing agent in ESI-MS.Poor; generally avoided for LC-MS applications due to significant signal suppression.
Difluoroacetic Acid (DFA) 0.05-0.1%A compromise between the good chromatography of TFA and the MS compatibility of formic acid.May still cause some ion suppression compared to formic acid.Good; can be a good alternative when peak shape is a major issue.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of long-chain acyl-CoAs in cellular metabolism, highlighting their involvement in both anabolic and catabolic pathways. Understanding these relationships is crucial for interpreting experimental results.

cluster_2 Metabolic Role of Long-Chain Acyl-CoAs Fatty_Acids Fatty Acids (e.g., 10-methylnonadecanoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase LC_Acyl_CoA This compound Acyl_CoA_Synthetase->LC_Acyl_CoA Beta_Oxidation Beta-Oxidation LC_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) LC_Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy Signaling Signaling Molecules Lipid_Synthesis->Signaling

Caption: Central role of this compound in metabolism.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of 10-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid-liquid extraction (LLE) of 10-methylnonadecanoyl-CoA and other long-chain fatty acyl-CoAs from biological matrices.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Recovery of this compound

Question: I am experiencing low yields of my target long-chain acyl-CoA in the final extract. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of long-chain acyl-CoAs can stem from several factors throughout the extraction process. Here is a breakdown of potential causes and solutions:

  • Incomplete Cell Lysis: The initial disruption of cells or tissues is crucial for releasing the analyte. If homogenization or sonication is insufficient, the acyl-CoAs will remain trapped within the cellular matrix.

    • Troubleshooting: For tough tissues, consider using bead beating or cryogenic grinding. Optimize sonication parameters (power, duration, and pulse) for your specific sample type.

  • Incorrect Solvent System or Ratios: The choice of solvent and the precise ratios are critical for efficient extraction. The polarity of the solvent system should be appropriate for long-chain acyl-CoAs.

    • Troubleshooting: Ensure you are using the correct ratios for the chosen method (e.g., Folch or Bligh-Dyer). For samples with high water content, ensure the initial solvent mixture forms a single phase to allow for efficient extraction. The addition of water in later steps is what induces phase separation.[1]

  • Insufficient Solvent Volume: The volume of the extraction solvent relative to the sample size is a critical factor.[1]

    • Troubleshooting: The Folch method recommends a solvent volume 20 times the sample volume (e.g., 20 mL for 1 g of tissue).[1] The Bligh-Dyer method uses a lower solvent-to-sample ratio, but it's crucial to adhere to the specified proportions.[1]

  • Suboptimal pH: For acidic molecules like long-chain fatty acyl-CoAs, the pH of the aqueous phase can significantly impact partitioning.

    • Troubleshooting: Adjust the pH of the aqueous sample to be two pH units below the pKa of the analyte to ensure it is in its neutral form, which will favor partitioning into the organic phase.[2][3]

  • Analyte Degradation: Long-chain acyl-CoAs can be susceptible to enzymatic and chemical degradation.

    • Troubleshooting: Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity.[1] Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[1] Work quickly and minimize the exposure of your samples to air and light.[1]

Issue 2: Poor Phase Separation or Emulsion Formation

Question: After adding water to my chloroform (B151607)/methanol mixture, I am not getting a clear separation between the organic and aqueous layers. Instead, I see a cloudy interface or an emulsion. How can I resolve this?

Answer: Poor phase separation or the formation of an emulsion is a common and frustrating problem. It typically arises from the presence of detergents, high concentrations of certain lipids, or insufficient centrifugation.[1][4]

  • Causes of Emulsion:

    • High concentrations of lysophospholipids or free fatty acids can act as detergents, stabilizing the emulsion.[1][4]

    • High-fat content in the sample can also contribute to emulsion formation.[4]

  • Troubleshooting Strategies:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to reduce the agitation that can cause emulsions.[4]

    • Centrifugation: This is a key step to achieving a clean separation. Ensure you are centrifuging at an appropriate speed and for a sufficient duration.[1]

    • Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion by forcing surfactant-like molecules into one of the phases.[4][5]

    • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]

    • Phase Separation Paper: Use phase separation filter paper, which is highly silanized and allows either the aqueous or organic phase to pass through while retaining the other.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound?

A1: For long-chain acyl-CoAs, biphasic solvent systems are generally effective. The most common are variations of the Folch (chloroform:methanol) and Bligh-Dyer (chloroform:methanol:water) methods.[1][6] Some protocols also utilize isopropanol (B130326) followed by acetonitrile.[6][7] The optimal choice may depend on the specific sample matrix.

Q2: How can I improve the selectivity of my extraction for this compound?

A2: To improve selectivity, you can employ a technique called back extraction. After the initial extraction into the organic phase, the target analyte can be re-extracted into a fresh aqueous phase where the pH has been adjusted to ensure the analyte is in its charged form.[2][3] This can help to remove impurities that remain in the organic phase.

Q3: How should I store my extracted this compound?

A3: After evaporating the solvent from the organic phase under a stream of nitrogen or argon, the dried lipid extract should be resuspended in a small volume of a suitable solvent (e.g., chloroform) and stored at -80°C to prevent degradation.[1]

Q4: Can I use a one-phase extraction method?

A4: One-phase extractions, which use solvents like methanol, butanol, or isopropanol to precipitate proteins that are then removed by centrifugation, have been developed.[8] These methods can be simpler and avoid some of the problems associated with phase separation.[8] However, their efficiency for long-chain acyl-CoAs should be validated for your specific application.

Quantitative Data Summary

The following tables provide a summary of expected recovery rates and typical abundances of long-chain acyl-CoAs in biological samples.

Table 1: Expected Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodTypical Recovery RateReference
Modified Acetonitrile/Isopropanol Extraction70-80%[7]
Optimized Volatile Fatty Acid LLE90.9-104.0%[9]

Table 2: Abundance of Various Acyl-CoA Species in Different Human Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Reference
Acetyl-CoA10.644--[10]
Propionyl-CoA3.532--[10]
Succinyl-CoA25.467--[10]
C14:0-CoA-~2.5~1.5[10]
C16:0-CoA-~12~4[10]

Experimental Protocols

Protocol 1: Modified Folch Method for Long-Chain Acyl-CoA Extraction

This protocol is a modification of the classic Folch method, optimized for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization: Homogenize the tissue sample (e.g., 1 g) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume (e.g., 20 mL).[1]

  • Filtration/Centrifugation: Filter the homogenate through a solvent-resistant filter paper or centrifuge to pellet the solid debris.[1]

  • Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the filtered extract.[1]

  • Phase Separation: Mix gently by inversion and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. This will result in two distinct layers.[1]

  • Collection of Lipid Phase: The lower layer is the chloroform phase containing the lipids. Carefully remove the upper aqueous layer using a Pasteur pipette.[1]

  • Solvent Evaporation: Evaporate the chloroform from the lower phase under a stream of nitrogen or argon to obtain the dried lipid extract.[1]

  • Storage: Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform) and store at -80°C.[1]

Protocol 2: Acetonitrile/Isopropanol Method for Long-Chain Acyl-CoA Extraction

This method is an alternative to chloroform-based extractions and has shown high recovery rates for long-chain acyl-CoAs.[7]

  • Homogenization: Homogenize the tissue sample in a glass homogenizer in KH2PO4 buffer (100 mM, pH 4.9).[7]

  • Solvent Addition: Add 2-propanol and homogenize again.[7]

  • Extraction: Extract the acyl-CoAs from the homogenate with acetonitrile.[7]

  • Purification (Optional): For higher purity, the acyl-CoAs in the extract can be bound to an oligonucleotide purification column and eluted with 2-propanol.[7]

  • Concentration: Concentrate the eluent before analysis.[7]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis cluster_troubleshooting Troubleshooting start Start with Biological Sample homogenize Homogenize in Solvent start->homogenize add_water Add Water/Saline to Induce Phase Separation homogenize->add_water mix Gentle Mixing/Inversion add_water->mix centrifuge Centrifuge mix->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic emulsion Emulsion Forms centrifuge->emulsion evaporate Evaporate Solvent collect_organic->evaporate low_yield Low Yield collect_organic->low_yield analyze Analyze Extract evaporate->analyze

Caption: Experimental workflow for liquid-liquid extraction.

Troubleshooting_Tree cluster_emulsion Issue: Emulsion/Poor Separation cluster_recovery Issue: Low Recovery start Problem Encountered emulsion_q Is there an emulsion or cloudy interface? start->emulsion_q recovery_q Is the analyte yield low? start->recovery_q gentle_mix Action: Use gentle mixing instead of shaking. emulsion_q->gentle_mix Yes add_salt Action: Add saturated NaCl (brine). gentle_mix->add_salt centrifuge_longer Action: Increase centrifugation time/speed. add_salt->centrifuge_longer check_lysis Action: Optimize cell lysis protocol. recovery_q->check_lysis Yes check_solvent Action: Verify solvent ratios and volume. check_lysis->check_solvent check_ph Action: Adjust pH of the aqueous phase. check_solvent->check_ph

Caption: Troubleshooting decision tree for LLE.

References

Validation & Comparative

Validating 10-Methylnonadecanoyl-CoA as a Potential Biomarker for Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-methylnonadecanoyl-CoA as a potential novel biomarker for certain peroxisomal disorders, particularly Refsum disease and Alpha-methylacyl-CoA racemase (AMACR) deficiency. It compares this candidate biomarker with established diagnostic markers, phytanic acid and pristanic acid, and provides supporting data and experimental protocols for their analysis.

Introduction to Peroxisomal Disorders and Branched-Chain Fatty Acid Metabolism

Peroxisomal disorders are a group of inherited metabolic diseases characterized by the dysfunction of peroxisomes, essential cellular organelles involved in various metabolic pathways.[1][2] A key function of peroxisomes is the metabolism of branched-chain fatty acids, such as phytanic acid, which cannot be broken down through the standard beta-oxidation pathway in mitochondria due to their methyl branches.[3] Instead, they undergo an initial alpha-oxidation step in the peroxisome.[3]

Defects in the enzymes responsible for alpha-oxidation or subsequent beta-oxidation of these fatty acids lead to their accumulation in tissues and plasma, causing a range of neurological and other symptoms.[1][4] Refsum disease, caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), and AMACR deficiency are two such disorders where the metabolism of branched-chain fatty acids is impaired.[3][5]

This compound: A Candidate Biomarker

This compound is a C20 methyl-branched fatty acyl-CoA. Due to its structural similarity to phytanic acid (a C20 branched-chain fatty acid), it is hypothesized that this compound is also metabolized through the peroxisomal alpha- and beta-oxidation pathways. Consequently, in disorders like Refsum disease and AMACR deficiency, a deficiency in the metabolic machinery could lead to the accumulation of this compound, making it a potential biomarker for these conditions.

While direct experimental evidence for the accumulation of this compound in these specific diseases is not yet established in the literature, its chemical structure strongly suggests it would be a substrate for the same enzymatic pathways as phytanic and pristanic acids.

Comparison of Biomarkers for Peroxisomal Disorders

The following table provides a comparative overview of this compound against the established biomarkers for Refsum disease and AMACR deficiency.

BiomarkerAssociated Disease(s)Biological MatrixAnalytical MethodPerformance Characteristics
This compound Hypothesized: Refsum Disease, AMACR Deficiency, other peroxisomal disordersPlasma, TissuesLC-MS/MSHypothetical: Potentially high specificity due to its direct involvement in the affected metabolic pathway. Sensitivity is yet to be determined.
Phytanic Acid Refsum Disease, Zellweger Spectrum Disorders[1][6]Plasma, SerumGC-MS, LC-MS/MS[7][8][9][10][11]High Sensitivity and Specificity for Refsum Disease. Elevated levels are a primary diagnostic marker.[12][13] However, elevated levels can also be seen in other peroxisomal disorders.[14]
Pristanic Acid AMACR Deficiency, Zellweger Spectrum Disorders[15][16][17][18][19]Plasma, SerumGC-MS, LC-MS/MS[7][10][11]High Sensitivity and Specificity for AMACR Deficiency. A significantly elevated pristanic acid to phytanic acid ratio is a key indicator.[15]
Very Long-Chain Fatty Acids (VLCFAs) Zellweger Spectrum Disorders, X-linked Adrenoleukodystrophy[12]Plasma, SerumGC-MS, LC-MS/MS[7][8]Elevated levels of C24:0, C26:0 are indicative of general peroxisomal dysfunction.[8]

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and analytical workflows, the following diagrams are provided in DOT language.

cluster_pathway Branched-Chain Fatty Acid Metabolism Pathway Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase Pristanal Pristanal Phytanoyl-CoA->Pristanal Phytanoyl-CoA Hydroxylase (PHYH) (Alpha-Oxidation) Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Products Beta-Oxidation Products Pristanoyl-CoA->Beta-Oxidation Products AMACR & Beta-Oxidation Enzymes 10-Methylnonadecanoic Acid 10-Methylnonadecanoic Acid This compound This compound 10-Methylnonadecanoic Acid->this compound Acyl-CoA Synthetase This compound->Beta-Oxidation Products Hypothesized Beta-Oxidation cluster_workflow Biomarker Analysis Workflow Biological Sample\n(Plasma/Tissue) Biological Sample (Plasma/Tissue) Lipid Extraction Lipid Extraction Biological Sample\n(Plasma/Tissue)->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Derivatization->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification

References

A Comparative Guide to the Quantification of 10-methylnonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of 10-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. The primary focus is on providing objective comparisons of potential analytical techniques and the supporting data available for similar long-chain acyl-CoAs, given the limited specific data for this particular molecule.

Introduction to this compound Quantification

This compound belongs to the class of branched-chain fatty acyl-CoAs. These molecules are crucial intermediates in cellular metabolism and have been identified as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.[1][2] Accurate quantification of specific acyl-CoAs is essential for understanding their roles in various physiological and pathological processes. The primary methods for the quantification of acyl-CoAs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Quantification Methods

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as the most robust, sensitive, and specific method for the quantification of a wide range of acyl-CoAs, including long-chain and branched-chain species.[3][4] While ELISA offers an alternative approach, its applicability to this compound is likely limited due to the probable lack of commercially available, specific antibodies. A study comparing quantification methods for acetyl-CoA found that a colorimetric ELISA kit yielded uninterpretable results, whereas LC-MS/MS provided reliable data.[5][6][7]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of long-chain acyl-CoAs, which can be considered representative of the expected performance for this compound.

ParameterLC-MS/MS Performance for Long-Chain Acyl-CoAsELISA (General)
Specificity Very High (distinguishes structurally similar molecules)Variable (potential for cross-reactivity)
Sensitivity High (pmol to fmol range)Moderate to High
Accuracy 94.8% - 110.8%[8]Typically 85% - 115%
Precision (Inter-run) 2.6% - 12.2%[8]< 15% CV
Precision (Intra-run) 1.2% - 4.4%[8]< 10% CV
**Linearity (R²) **> 0.99[9][10]> 0.98
Multiplexing Yes (can quantify multiple acyl-CoAs in a single run)No (typically measures one analyte per assay)

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for long-chain acyl-CoA analysis.[3][8][11]

a. Sample Preparation (from cell culture)

  • Aspirate the culture medium from adherent cells.

  • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish.[9][10]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Add an internal standard (e.g., C17:0-CoA) to each sample.

  • Sonicate the samples briefly on ice.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.[9][10]

  • Purify the supernatant containing the acyl-CoAs using a solid-phase extraction (SPE) column (e.g., Oasis HLB).[5][6]

  • Wash the SPE column with water.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC).

    • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.[5][6]

    • Mobile Phase B: 5 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.[5][6]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to separate the acyl-CoAs.

    • Flow Rate: As per column specifications (e.g., 0.3 mL/min).

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[12]

    • Quantification: Generate a standard curve using a pure standard of this compound of known concentrations. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

General Protocol for Competitive ELISA (Hypothetical)
  • Coating: A known amount of this compound is pre-coated onto the wells of a microplate.

  • Sample/Standard Addition: Add standards of known this compound concentration and the prepared biological samples to the wells. Also, add a specific primary antibody against this compound to each well.

  • Competition: The this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_lysis Cell Lysis in TCA add_is Add Internal Standard cell_lysis->add_is centrifugation Centrifugation add_is->centrifugation spe Solid-Phase Extraction centrifugation->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (C18) reconstitution->lc ms MS/MS Detection (MRM) lc->ms quant Quantification vs. Standard Curve ms->quant

LC-MS/MS Experimental Workflow for this compound Quantification.

metabolic_pathway cluster_metabolism Cellular Metabolism cluster_regulation Gene Regulation BCFA Branched-Chain Fatty Acids (e.g., 10-methylnonadecanoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA PPARa PPARα (Nuclear Receptor) BCFA_CoA->PPARa Ligand Binding & Activation Target_Genes Target Gene Expression (Lipid Metabolism) PPARa->Target_Genes Transcription

Metabolic Activation and Signaling Role of Branched-Chain Fatty Acyl-CoAs.

References

Quantitative Comparison of 10-Methylnonadecanoyl-CoA and Other Branched-Chain Fatty Acyl-CoAs Across Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biological Significance of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are primarily saturated fatty acids with one or more methyl branches on the carbon chain. They are significant components of the lipids in many bacteria, where they contribute to the fluidity and stability of cell membranes.[1][2] In mammals, BCFAs are obtained from dietary sources such as dairy and ruminant meat, and are also produced by the gut microbiota.[1][3]

The activated forms of BCFAs, their Coenzyme A (CoA) thioesters (BCFA-CoAs), are emerging as important signaling molecules. Notably, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4][5] This suggests a role for BCFA-CoAs in modulating metabolic pathways.

Quantitative Data on Branched-Chain Fatty Acyl-CoAs

Direct quantitative comparisons of 10-methylnonadecanoyl-CoA levels across different species are currently unavailable in scientific literature. However, the concentration of total BCFAs has been quantified in some food products. For instance, three servings of whole milk (3.25% milk fat) can provide between 367 and 763 mg of BCFAs.[3] The quantification of intracellular BCFA-CoA pools requires specialized analytical techniques, as outlined in the experimental protocols below.

The following table summarizes the state of quantitative data for the target molecule and its class.

Molecule ClassSpecific MoleculeAvailable Quantitative Data
Branched-Chain Fatty Acyl-CoAsThis compoundNot available in published literature.
Branched-Chain Fatty Acyl-CoAsGeneral BCFA-CoAsLimited to total BCFAs in certain matrices like milk. Intracellular concentrations are not well-documented across species.

Experimental Protocols

The quantification of long-chain and branched-chain acyl-CoAs is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, which are crucial for measuring the low endogenous concentrations of these molecules.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate acyl-CoAs from a biological matrix (e.g., tissue homogenate, cell lysate).

Materials:

  • Biological sample (e.g., 100-200 mg of tissue)

  • Homogenization buffer (e.g., 2:1 (v/v) 2-propanol/50 mM KH2PO4, pH 7.2)

  • Internal standard (e.g., C17:0-CoA)

  • SPE cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • Ammonium (B1175870) hydroxide

  • Elution solvent (e.g., methanol with ammonium hydroxide)

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Add the internal standard to the homogenate.

  • Centrifuge the homogenate to pellet cellular debris.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove unbound contaminants.

  • Elute the acyl-CoAs with the elution solvent.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 50:50 methanol/water).

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify individual acyl-CoA species.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: Water with a modifier (e.g., 15 mM ammonium hydroxide).

  • Mobile Phase B: Acetonitrile with a modifier (e.g., 15 mM ammonium hydroxide).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the precursor-to-product ion transitions specific to each acyl-CoA. For many acyl-CoAs, a neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is a characteristic fragmentation pattern.[6][7]

Data Analysis:

  • Generate a standard curve using authentic standards of the acyl-CoAs of interest.

  • Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Visualizations

Signaling Pathway

The following diagram illustrates the general synthesis pathway for branched-chain fatty acids, which are the precursors to BCFA-CoAs.

BCFASynthesis cluster_0 Mitochondrion cluster_1 Cytosol / Endoplasmic Reticulum Branched-chain amino acids Branched-chain amino acids Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain amino acids->Branched-chain alpha-keto acids BCAT Primers (e.g., isobutyryl-CoA) Primers (e.g., isobutyryl-CoA) Branched-chain alpha-keto acids->Primers (e.g., isobutyryl-CoA) BCKDH Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Primers (e.g., isobutyryl-CoA)->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Branched-chain fatty acids Branched-chain fatty acids Fatty Acid Synthase (FAS)->Branched-chain fatty acids Branched-chain fatty acyl-CoA Branched-chain fatty acyl-CoA Branched-chain fatty acids->Branched-chain fatty acyl-CoA Acyl-CoA Synthetase

Caption: General biosynthetic pathway of branched-chain fatty acids and their activation to BCFA-CoAs.

Experimental Workflow

The diagram below outlines the workflow for the quantitative analysis of BCFA-CoAs from biological samples.

ExperimentalWorkflow Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantitative Results Quantitative Results Data Processing->Quantitative Results

Caption: Workflow for the quantitative analysis of branched-chain fatty acyl-CoAs.

References

A Comparative Guide to the Metabolic and Signaling Effects of 10-Methylnonadecanoyl-CoA and Nonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and hypothesized effects of 10-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain analog, nonadecanoyl-CoA. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document synthesizes information on the general behavior of branched-chain versus straight-chain fatty acids to propose potential differences in their metabolic fate and signaling functions. The experimental protocols provided herein offer a roadmap for researchers to directly investigate these compounds.

Introduction: Structural Differences and Metabolic Implications

Nonadecanoyl-CoA is the activated form of nonadecanoic acid, a C19:0 straight-chain odd-numbered fatty acid. This compound is its structural isomer, featuring a methyl group at the 10th carbon position. This seemingly minor structural alteration can have significant consequences for how the molecule is metabolized and how it interacts with cellular machinery.

Straight-chain fatty acids are primarily metabolized through β-oxidation in the mitochondria. However, the presence of a methyl branch can sterically hinder the enzymes of this pathway, necessitating alternative routes such as α-oxidation or ω-oxidation for complete catabolism.[1] Branched-chain fatty acids (BCFAs) are known to have diverse biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering properties.[2][3][4][5] Odd-chain fatty acids, like nonadecanoic acid, have also been a subject of interest for their potential health benefits.[6][7][8]

Hypothetical Comparative Data

The following tables present hypothetical data based on the established principles of fatty acid metabolism to illustrate the potential differences between this compound and nonadecanoyl-CoA. This data is for illustrative purposes only and requires experimental validation.

Table 1: Hypothetical Kinetic Parameters for Key Metabolic Enzymes

EnzymeSubstrateHypothetical Km (µM)Hypothetical Vmax (nmol/min/mg protein)Rationale
Acyl-CoA Dehydrogenase (Mitochondrial)Nonadecanoyl-CoA2.5150Straight-chain fatty acyl-CoAs are the preferred substrates for mitochondrial β-oxidation.
Acyl-CoA Dehydrogenase (Mitochondrial)This compound1530The methyl branch likely reduces the binding affinity and catalytic efficiency of the enzyme.
Peroxisomal Acyl-CoA OxidaseNonadecanoyl-CoA1050Peroxisomes can oxidize straight-chain fatty acids, but it is not the primary pathway.
Peroxisomal Acyl-CoA OxidaseThis compound5120Branched-chain fatty acids are preferentially metabolized in peroxisomes.

Table 2: Hypothetical Effects on Inflammatory Gene Expression in Macrophages

Treatment (100 µM)Relative Gene Expression (fold change vs. control)Rationale
TNF-α IL-6
Nonadecanoyl-CoA1.21.1
This compound0.60.5

Proposed Experimental Protocols

To empirically determine the comparative effects of this compound and nonadecanoyl-CoA, the following experimental protocols are proposed.

Protocol 1: In Vitro Enzyme Kinetics Assay

Objective: To compare the kinetic parameters (Km and Vmax) of a key β-oxidation enzyme (e.g., Acyl-CoA Dehydrogenase) with this compound and nonadecanoyl-CoA as substrates.

Methodology:

  • Enzyme Source: Purified recombinant Acyl-CoA Dehydrogenase or mitochondrial extracts from a relevant cell line or tissue.

  • Substrates: Synthesized and purified this compound and nonadecanoyl-CoA.

  • Assay Principle: The activity of Acyl-CoA Dehydrogenase can be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol).

  • Procedure:

    • Prepare a reaction mixture containing buffer, the electron acceptor, and the enzyme.

    • Initiate the reaction by adding varying concentrations of either this compound or nonadecanoyl-CoA.

    • Measure the rate of change in absorbance at the appropriate wavelength.

    • Calculate the initial reaction velocities and plot them against substrate concentration.

    • Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Cell-Based Reporter Assay for Nuclear Receptor Activation

Objective: To assess and compare the ability of this compound and nonadecanoyl-CoA to activate a nuclear receptor, such as a Peroxisome Proliferator-Activated Receptor (PPAR).

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) co-transfected with an expression vector for the PPAR of interest and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

  • Treatment: Treat the transfected cells with a range of concentrations of this compound and nonadecanoyl-CoA. A known PPAR agonist should be used as a positive control.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold activation over the vehicle control.

Protocol 3: LC-MS/MS-based Metabolomic Profiling

Objective: To obtain a global view of the metabolic changes induced by this compound versus nonadecanoyl-CoA in a cellular model.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., primary hepatocytes or adipocytes) and treat with this compound, nonadecanoyl-CoA, or a vehicle control for a defined period.

  • Metabolite Extraction: Quench the metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis:

    • Separate the metabolites using a C18 reversed-phase liquid chromatography column.

    • Analyze the eluent using a high-resolution mass spectrometer to detect and quantify a wide range of metabolites.

  • Data Analysis: Use specialized software to identify and quantify the metabolites. Perform statistical analysis (e.g., principal component analysis and pathway analysis) to identify significant differences in the metabolic profiles between the different treatment groups.

Mandatory Visualizations

Metabolic_Fates Comparative Metabolic Fates of Fatty Acyl-CoAs cluster_straight Nonadecanoyl-CoA (Straight-Chain) cluster_branched This compound (Branched-Chain) Nonadecanoyl-CoA Nonadecanoyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Nonadecanoyl-CoA->Mitochondrial Beta-Oxidation Primary Pathway Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA This compound This compound Peroxisomal Oxidation Peroxisomal Oxidation This compound->Peroxisomal Oxidation Preferred Pathway Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Omega-Oxidation Omega-Oxidation This compound->Omega-Oxidation Hindered Beta-Oxidation Hindered Beta-Oxidation This compound->Hindered Beta-Oxidation Metabolite_X Metabolite_X Peroxisomal Oxidation->Metabolite_X Alpha-Oxidation->Metabolite_X Omega-Oxidation->Metabolite_X

Caption: Comparative metabolic pathways for straight-chain vs. methyl-branched fatty acyl-CoAs.

Experimental_Workflow Proposed Experimental Workflow for Comparative Analysis Start Start Synthesis_Purification Synthesize and Purify This compound and Nonadecanoyl-CoA Start->Synthesis_Purification In_Vitro_Assays In Vitro Enzyme Kinetics Assays Synthesis_Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Signaling Assays Synthesis_Purification->Cell_Based_Assays Metabolomics LC-MS/MS Metabolomic Profiling Synthesis_Purification->Metabolomics Data_Analysis Comparative Data Analysis In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Metabolomics->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the proposed comparative study of the two fatty acyl-CoAs.

Conclusion

The presence of a methyl group on the acyl chain of this compound is predicted to significantly alter its metabolism and biological activity compared to its straight-chain counterpart, nonadecanoyl-CoA. It is hypothesized that this compound will be a poorer substrate for mitochondrial β-oxidation and may exhibit distinct effects on cellular signaling pathways, potentially having a greater impact on peroxisomal metabolism and inflammation. The experimental frameworks provided in this guide offer a clear path for the direct investigation and validation of these hypotheses, which will be crucial for understanding the unique biological roles of these fatty acyl-CoAs and their potential applications in drug development.

References

Safety Operating Guide

Proper Disposal of 10-methylnonadecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to treat 10-methylnonadecanoyl-CoA as a chemical substance and follow standard laboratory safety protocols. While available data on similar long-chain fatty acyl-CoA compounds suggest it is not classified as a hazardous material, all chemical waste should be managed responsibly to ensure personnel safety and environmental protection.

This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of analogous compounds and general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes.
Skin Contact Wash off with soap and plenty of water.
Inhalation Move to fresh air.
Ingestion Rinse mouth with water. Do not induce vomiting.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a clear, systematic process to ensure safety and compliance. The following workflow outlines the decision-making and procedural steps for proper disposal.

G cluster_0 Disposal Workflow for this compound A Start: Have this compound waste B Is the waste mixed with hazardous materials? A->B C Segregate from hazardous waste. Treat as non-hazardous. B->C No D Follow hazardous waste disposal procedures. B->D Yes E Is the non-hazardous waste in a solid or liquid form? C->E J Consult institutional EHS for collection and final disposal. D->J F Package in a labeled, sealed container for solid waste. E->F Solid G Is the liquid waste an aqueous solution? E->G Liquid F->J H Dispose of down the sanitary sewer with copious amounts of water. G->H Yes I Collect in a labeled, sealed container for non-hazardous liquid waste. G->I No K End H->K I->J J->K

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.